N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

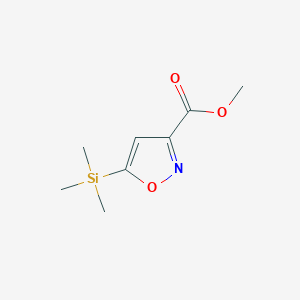

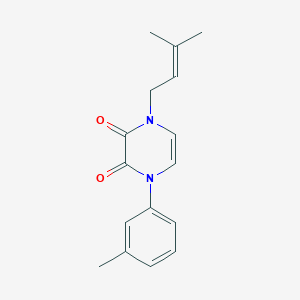

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide” is a complex organic compound. It likely contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also likely contains a benzamide group, which consists of a benzene ring attached to an amide group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

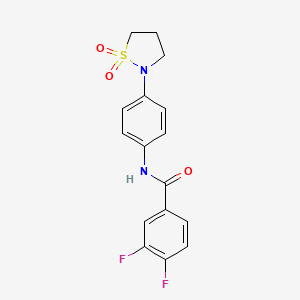

Several studies have synthesized derivatives of the compound, exploring their efficacy against bacterial and fungal pathogens. For instance, Desai, Rajpara, and Joshi (2013) detailed the synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, which showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The presence of the thiazole derivatives was highlighted as potentially valuable for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of these compounds, with a particular interest in their structural properties and potential biological activities. Another study by the same authors described the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, which were found to possess promising antimicrobial analogs. The study emphasized the essential role of a fluorine atom at the 4th position of the benzoyl group in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Target of Action

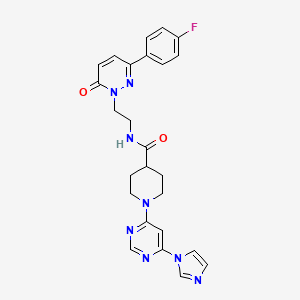

The primary target of the compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.

Mode of Action

It is believed to interact with its target, cdk2, and modulate its activity . This interaction could lead to changes in the cell cycle progression, potentially inhibiting cell proliferation.

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-14-7-2-11(10-15(14)18)16(21)19-12-3-5-13(6-4-12)20-8-1-9-24(20,22)23/h2-7,10H,1,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKBWVLVRUGENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2881821.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2881826.png)

![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)